molecular formula C12H13N3O3 B1408306 4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid CAS No. 1440535-79-4

4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid

Cat. No.: B1408306
CAS No.: 1440535-79-4
M. Wt: 247.25 g/mol
InChI Key: GKRZLJZNQRLVIP-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indazole ring system, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. The presence of the indazole moiety imparts significant pharmacological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of o-nitrobenzylamines or the reaction of hydrazines with ortho-substituted benzenes.

    Introduction of the Amino Group: The amino group at the 3-position of the indazole ring can be introduced through nucleophilic substitution reactions.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through acylation reactions using appropriate acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: It is used in studies related to cell signaling pathways and enzyme inhibition.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Niraparib: An indazole derivative used as an anticancer agent.

    Indazole-3-carboxylic acid: A compound with similar structural features and biological activities.

    1H-indazole-3-amine: Another indazole derivative with diverse pharmacological properties.

Uniqueness

4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid moiety. This structural uniqueness imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[(1-methylindazol-3-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-15-9-5-3-2-4-8(9)12(14-15)13-10(16)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,17,18)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRZLJZNQRLVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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